Triethoxysilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
|---|---|---|
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InChI Key |
PKDCQJMRWCHQOH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)OCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si | |
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DSSTOX Substance ID |
DTXSID6052667 | |
| Record name | Triethoxysilane | |
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Molecular Weight |
163.27 g/mol | |
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Physical Description |
Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |
| Record name | TRIETHOXYSILANE | |
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Boiling Point |
270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |
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Flash Point |
26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |
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Density |
0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |
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Vapor Density |
Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |
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Vapor Pressure |
20.25 [mmHg] | |
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CAS No. |
998-30-1 | |
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Melting Point |
-170 °C | |
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Advanced Synthetic Strategies and Methodologies for Triethoxysilane
Functionalization and Derivatization of Triethoxysilane
This compound-terminated Polymer Synthesis
The synthesis of polymers terminated with this compound groups is a key strategy for developing materials with tailored properties, particularly for surface interactions and network formation. These polymers can be designed to form siloxane and silanol (B1196071) polymer networks upon crosslinking. For instance, cellulose (B213188) acetates can be functionalized with (3-isocyanatopropyl)this compound, yielding carbamates that contain reactive ethoxysilane (B94302) moieties. researchgate.netdntb.gov.ua The resulting soluble products can be shaped and subsequently crosslinked, forming robust siloxane and silanol polymer networks. researchgate.netdntb.gov.ua This functionalization enables the preparation of sol-gel precursors, which can then be crosslinked either independently or in conjunction with other inorganic precursors like tetraethoxysilane to create novel silanized films. researchgate.net
Grafting and Surface Modification using this compound Precursors
This compound and its derivatives are extensively used as silane (B1218182) coupling agents for grafting and surface modification, enhancing the adhesion and compatibility between organic and inorganic materials. made-in-china.comscirp.orgnih.gov These agents typically possess a hydrolyzable group (like -OCH₃ or -OCH₂CH₃) that can react with hydroxyl groups on inorganic surfaces (e.g., silica (B1680970), metals, glass) through dehydration and condensation, forming Si-O-Si bonds. made-in-china.comnih.gov Simultaneously, an organic reactive group on the silane can interact with organic matrices or polymers. nih.gov
For example, (3-mercaptopropyl)this compound, a silane coupling agent, promotes strong adhesion between organic materials (polymers, resins) and inorganic surfaces (metals, glass, minerals) by forming covalent bonds. made-in-china.com This modification enhances bonding strength, improves compatibility, and can impart desirable surface characteristics such as increased hydrophobicity and resistance to moisture and chemicals. made-in-china.com Similarly, 3-aminopropyl this compound (APTES) and vinylthis compound (B1683064) have been employed to modify the surface of materials like cotton fibers, leading to enhanced tensile strength and water repellency due to the introduction of flexible Si-O bonds and improved fiber-matrix interfacial strength. scirp.orginternationaljournalssrg.org In the context of nanomaterials, surface modification of nano-silica with silane coupling agents like 3-aminopropylthis compound (B1664141) (KH-550) and 3-methacryloxypropyltrimethoxysilane (KH-570) has been performed to improve dispersibility and enhance mechanical properties in nanocomposites. researchgate.net
Isocyanatopropyl this compound and its Reactions with Biopolymers
Isocyanatopropyl this compound (ICPTES) is a crucial silane coupling agent used for functionalizing biopolymers, creating hybrid organic-inorganic materials with diverse applications. researchgate.netfishersci.cauminho.ptrsc.org The isocyanate group (-N=C=O) in ICPTES is highly reactive and readily forms covalent bonds, typically urea (B33335) linkages, with nucleophilic groups present in biopolymers, such as amine or hydroxyl groups. researchgate.netuminho.ptrsc.org
For instance, ICPTES has been used to functionalize cellulose acetates, forming carbamates with reactive ethoxysilane moieties. researchgate.netdntb.gov.ua These modified cellulose derivatives can then undergo hydrolysis and condensation to form crosslinked siloxane and silanol networks, leading to the creation of novel silanized films. researchgate.net In another application, ICPTES was employed to prepare new organic-inorganic hybrids from chitosan (B1678972), a biopolymer, via a sol-gel method. uminho.pt In these hybrids, covalent urea bridges connect the chitosan to the poly(siloxane) network, with structural characterization confirming the formation of these linkages. uminho.pt Furthermore, ICPTES has been utilized for the covalent immobilization of proteins, such as IGF-1 and IgG, onto surfaces like plasma-enhanced chemical vapor deposition (PECVD)-silica-coated titanium and porous silicon, respectively, through isocyanate-amino chemistry. flinders.edu.au This strategy is valuable for improving the bioactivity of orthopedic implants and developing sensitive biosensors. flinders.edu.au
Catalytic Transformations Involving this compound
This compound participates in various catalytic transformations, often serving as a reducing agent or a key component in hydrosilylation reactions.
Precious Metal-Catalyzed Hydrosilylation Reactions
Hydrosilylation, the addition of an Si-H bond across an unsaturated bond (e.g., alkenes or alkynes), is a fundamental reaction in organosilicon chemistry, widely catalyzed by precious metals. wikipedia.orggoogle.comqualitas1998.netresearchgate.net this compound is a common silane source in these reactions. wikipedia.orggoogle.comacs.org Platinum (Pt), rhodium (Rh), and palladium (Pd) are frequently employed as catalysts due to their high activity and selectivity. google.comqualitas1998.netresearchgate.net
Historically, chloroplatinic acid (Speier's catalyst) has been a highly effective and selective catalyst for alkene hydrosilylation, even at room temperature, yielding hydrosilylated products in high yields. qualitas1998.net Other platinum complexes, such as Karstedt's catalyst and Ashby's catalyst, are also widely used. google.com For example, the hydrosilylation of 1-octene (B94956) with this compound in the presence of platinum catalysts can produce organosilicon products, though the presence of residual platinum can impart color to the final product, necessitating purification steps. google.com Heterogeneous platinum catalysts, including those encapsulated in sol-gel derived porous matrices, have also been developed for the hydrosilylation of olefins with this compound. acs.org Rhodium catalysts are also effective, with one study demonstrating the asymmetric silylcyclization of 1,6-enynes with this compound, yielding optically active silylalkylidene cyclopentane (B165970) and pyrrolidine (B122466) derivatives in good yields and high enantioselectivities. thieme-connect.com
Asymmetric Hydrosilylation of Ketones
Asymmetric hydrosilylation of ketones is a significant method for synthesizing chiral alcohols, and this compound can be used as the silane source. organic-chemistry.orgdoi.orggoogle.comscripps.edu This transformation typically employs chiral catalysts to achieve high enantioselectivity. doi.orgscripps.edu
Cobalt-catalyzed systems, often involving chiral iminophenyl oxazolinylphenylamine (IPOPA) ligands, have proven efficient for the asymmetric hydrosilylation of simple ketones with this compound, leading to chiral alcohols in good yields and high enantioselectivities. organic-chemistry.orgdoi.org For instance, the hydrosilylation of acetophenone (B1666503) with this compound can yield 1-phenylethanol (B42297) with up to 99% yield and 97% enantiomeric excess when catalyzed by phenyl-substituted IPOPA ligand complexes. doi.org Rhodium-catalyzed asymmetric hydrosilylation of ketones has also been explored, with chiral phosphite (B83602) P,N-ligands demonstrating activity and achieving high enantiomeric excess. scripps.edu Additionally, extracoordinate chiral hydrosilanes generated in situ from this compound and C2-symmetric proline-derived ligands have been used for the asymmetric hydrosilylation of prochiral ketones. cdnsciencepub.com
Zinc-Catalyzed Reduction of Tertiary Amides
This compound serves as an effective reducing agent in the zinc-catalyzed reduction of tertiary amides, offering a chemoselective and functionally tolerant method for converting amides to amines. organic-chemistry.orgorganic-chemistry.orgdiva-portal.orgrsc.org This approach represents a significant advancement over traditional methods that rely on less environmentally friendly or less selective reducing agents. organic-chemistry.org
A groundbreaking method involves the use of zinc acetate (B1210297) in combination with this compound for the efficient reduction of tertiary amides at room temperature. organic-chemistry.org This catalytic system exhibits remarkable chemoselectivity, tolerating a wide range of functional groups including esters, ethers, nitro, cyano, azo substituents, and even ketones, without reducing them. organic-chemistry.orgorganic-chemistry.org The mechanistic understanding suggests that zinc acetate primarily activates the silane rather than the amide carbonyl group. organic-chemistry.org This zinc-catalyzed reduction protocol has been shown to successfully deoxygenate various electron-rich and electron-poor tertiary amides to their corresponding amines under mild conditions, with reported high selectivity (e.g., 97%) and good to high yields. thieme-connect.comorganic-chemistry.orgdiva-portal.org Furthermore, this methodology has been explored in the context of reductive amination of carboxylic acids, where zinc acetate in combination with this compound (or phenylsilane) can facilitate the selective reduction of tertiary amide intermediates. rsc.orgrsc.org
Transition-Metal-Free Catalytic Protocols for Amide Reduction
Transition-metal-free catalytic protocols for the reduction of amide functions represent a significant area of research where this compound acts as a crucial reducing agent. These methods leverage inexpensive and bench-stable hydrosilanes, including this compound, to achieve the selective reduction of unactivated C-O bonds in amides. By carefully adjusting the hydrosilane and solvent, it is possible to achieve selective cleavage of C-N bonds through a deacylative pathway. organic-chemistry.org
One notable approach involves a potassium tert-butoxide (KOtBu)-mediated hydrosilylation, which enables the reduction of tertiary amides to their corresponding enamines with high selectivity and good yields. organic-chemistry.org This method, which can be performed at room temperature, avoids the use of transition metals, thereby preventing hazardous metal contaminants in the final products. organic-chemistry.orgdiva-portal.org Another metal-free methodology describes the controlled reduction of secondary amides to imines, aldehydes, and amines. This process involves the chemoselective activation of a secondary amide with triflic anhydride (B1165640) in the presence of 2-fluoropyridine, followed by reduction of the electrophilic activated amide to the corresponding iminium using triethylsilane, a commercially available reagent. acs.org While triethylsilane is mentioned in this context, the broader principle of metal-free amide reduction with hydrosilanes applies to this compound as well.
Reductive Cyanation Reactions under Hydrosilylation Conditions
This compound is effectively employed in reductive cyanation reactions under hydrosilylation conditions, offering a mild and catalyst-free route to α-aminonitriles. A simple and efficacious potassium tert-butoxide (KOtBu)-mediated protocol facilitates the reductive cyanation of tertiary amides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds well with readily available amide substrates, utilizing KOtBu as a base and this compound (EtO)₃SiH as the hydrosilane. The method demonstrates good functional group tolerance and offers convenient workup procedures, eliminating the need for expensive or toxic metal catalysts. organic-chemistry.orgorganic-chemistry.org
Table 1: Representative Yields in KOtBu-Mediated Reductive Cyanation of Tertiary Amides
| Amide Substrate Type | Hydrosilane | Catalyst | Product Type | Typical Yield (%) | Reference |
| Tertiary Amides | This compound | KOtBu | α-Aminonitriles | Moderate to High | organic-chemistry.orgorganic-chemistry.org |
Copper-Catalyzed Reductive Hydroxymethylation of Styrenes and Dienes
This compound serves as a key component in highly regio- and enantioselective copper-catalyzed reductive hydroxymethylation reactions of styrenes and 1,3-dienes. This transformation, conducted under 1 atm of CO₂, readily provides important chiral homobenzylic alcohols from styrenes. organic-chemistry.orgorganic-chemistry.org Furthermore, various 1,3-dienes can be converted into chiral homoallylic alcohols with high yields and excellent regio-, enantio-, and Z/E-selectivities. organic-chemistry.orgorganic-chemistry.org The utility of this method is demonstrated by its broad substrate scope, facile product modification, and its potential for synthesizing bioactive compounds. researchgate.net
Table 2: Copper-Catalyzed Reductive Hydroxymethylation Outcomes
| Substrate Type | Reagents | Catalyst | Products | Selectivity | Reference |
| Styrenes | CO₂, this compound | Copper catalyst | Chiral Homobenzylic Alcohols | High regio- & enantioselectivity | organic-chemistry.orgorganic-chemistry.org |
| 1,3-Dienes | CO₂, this compound | Copper catalyst | Chiral Homoallylic Alcohols | High regio-, enantio-, & Z/E-selectivity | organic-chemistry.orgorganic-chemistry.org |
Rhodium-Catalyzed Hydrodediazoniation
This compound is integral to efficient rhodium-catalyzed methods for the synthesis of aryltriethoxysilanes from arenediazonium tosylate salts. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This approach expands the scope of substrates beyond traditional aryl halides and triflates. Arenediazonium tosylate salts, prepared under modified conditions, exhibit higher reactivity compared to tetrafluoroborate (B81430) salts. organic-chemistry.org The silylation reaction yields aryltriethoxysilanes in good yields under optimized conditions, accommodating both electron-donating and -withdrawing groups, although ortho-substituted and strongly electron-withdrawing groups can hinder the reaction. organic-chemistry.org
Beyond silylation, a new hydrodediazoniation method has been developed using this compound and a rhodium(I) catalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method effectively reduces arenediazonium tetrafluoroborate salts to arenes in high yields under anhydrous conditions. organic-chemistry.orgthieme-connect.com This approach offers a mild and general alternative for removing amino groups, particularly advantageous for functionalized arylamines, and highlights the versatility of rhodium(I)-catalyzed reactions in practical synthesis. organic-chemistry.orgthieme-connect.com
Disproportionation Catalysis of this compound to Tetraethoxysilane and Silane
The disproportionation of this compound (SiH(OEt)₃) into tetraethoxysilane (Si(OEt)₄) and silane (SiH₄) is a reaction of significant practical value, particularly in the production of high-purity silane, which is crucial for solar-grade polysilicon manufacturing. researchgate.netmdpi.comnrel.govgoogle.com This process involves the simultaneous oxidation and reduction of this compound. nrel.gov
This disproportionation is a key step in chlorine-free technologies for silicon production. mdpi.comnrel.gov this compound can also disproportionate to a lesser extent to produce diethoxysilane (B101294) along with tetraethoxysilane, with diethoxysilane further convertible to silane. mdpi.comresearchgate.net
Oligoethylene Glycol Ether Catalysis
Oligoethylene glycol ethers, such as dimethyl and divinyl ethers of triethylene glycol or divinyl ether of heptaethylene glycol, effectively catalyze the disproportionation of this compound to tetraethoxysilane and silane. researchgate.netresearchgate.netkaimosi.comlookchem.comorcid.org This catalytic process can occur both at room temperature and upon heating. researchgate.netresearchgate.netkaimosi.comlookchem.com Mechanistic studies suggest that these reactions involve the formation of hypervalent silicon complexes as intermediates. researchgate.netresearchgate.net
Table 3: Oligoethylene Glycol Ether Catalysis of this compound Disproportionation
| Catalyst Type | Conditions | Products | Proposed Mechanism | Reference |
| Oligoethylene Glycol Ethers | Room Temperature & Heating | Tetraethoxysilane, Silane | Hypervalent Silicon Complexes | researchgate.netresearchgate.netkaimosi.comlookchem.com |
CsF-Catalyzed Disproportionation
Cesium fluoride (B91410) (CsF) is another effective catalyst for the disproportionation of this compound. researchgate.netresearchgate.netkaimosi.comlookchem.com Studies have shown that CsF-catalyzed disproportionation is more facile compared to catalysis by oligoethylene glycol ethers. researchgate.netresearchgate.netkaimosi.comlookchem.com Similar to the oligoethylene glycol ether catalysis, the mechanism for CsF-catalyzed disproportionation is also discussed in terms of the formation of hypervalent silicon complexes. researchgate.netresearchgate.net
Another notable catalyst for the disproportionation of this compound is sodium ethoxide (NaOEt), which can be used in a liquid phase reaction, achieving conversion ratios of 70% to 90% at temperatures typically ranging from 0°C to 50°C. google.com
Table 4: Comparison of Disproportionation Catalysts for this compound
| Catalyst | Relative Facility | Proposed Mechanism | Temperature Range | Reference |
| Oligoethylene Glycol Ethers | Less facile (compared to CsF) | Hypervalent Silicon Complexes | Room Temperature & Heating | researchgate.netresearchgate.netkaimosi.comlookchem.com |
| CsF | More facile | Hypervalent Silicon Complexes | - | researchgate.netresearchgate.netkaimosi.comlookchem.com |
| Sodium Ethoxide | - | - | 0°C to 50°C | google.com |
Advanced Reaction Mechanisms and Kinetics of Triethoxysilane Systems
Hydrolysis and Condensation Mechanisms in Sol-Gel Processes
The fundamental reactions in the sol-gel processing of triethoxysilane are hydrolysis and condensation. Hydrolysis involves the replacement of ethoxy groups (-OEt) with hydroxyl groups (-OH), and condensation involves the formation of siloxane bridges (Si-O-Si) from the reaction of silanol (B1196071) groups or a silanol and an ethoxy group.
The mechanisms of hydrolysis and condensation of this compound are highly dependent on the pH of the reaction medium.
In alkaline media , the reaction is generally accepted to proceed via a bimolecular nucleophilic substitution (SN2-Si) mechanism. nih.govresearchgate.net In this pathway, a hydroxyl ion (OH⁻) or a deprotonated silanol group (Si-O⁻) acts as a nucleophile, attacking the silicon atom. nih.gov This attack leads to the formation of a five- or six-coordinate silicon intermediate or transition state. nih.gov Steric and inductive effects play a significant role in the rates of these reactions. nih.gov
In acidic and neutral media , the mechanism is thought to be a unimolecular nucleophilic substitution (SN1-Si). nih.gov Computational chemistry studies have suggested that the SN1-Si mechanism is more favorable than the SN2-Si mechanism under these conditions. nih.gov The acid-catalyzed mechanism begins with the protonation of an ethoxy or hydroxyl substituent attached to the silicon atom. unm.edu
The kinetics of this compound hydrolysis and condensation are significantly influenced by several key parameters:
Water/Si Ratio (R): The molar ratio of water to silicon is a critical factor. For acid-catalyzed reactions of tetraethoxysilane (a related compound), a low water-to-silicon ratio leads to the formation of linear, chain-like polymers. researchgate.net
Catalyst: The type and concentration of the catalyst (acid or base) have a profound effect on the reaction rates. The hydrolysis of silanes is a catalytic reaction, and its rate depends on the concentrations of the alkoxysilane, water, and the catalyst. nih.gov
Temperature: Temperature affects the rates of both hydrolysis and condensation. For instance, in the polymerization of 3-cyanopropyl this compound, the reaction is endothermic in an acidic medium and exothermic in an alkaline medium, with spontaneity observed at high temperatures in acidic conditions. qu.edu.qa
Solvent: The solvent can influence reaction rates by affecting the solubility of reactants and the stability of intermediates.
Kinetic studies on related organotriethoxysilanes provide insights into the activation energies involved. For 3-cyanopropyl this compound (CTES), the activation energy for hydrolysis was determined to be 20 kJ/mol in alkaline media and 58 kJ/mol in acidic media. qu.edu.qa The activation energy for the production of ethanol (B145695) during the polymerization of CTES ranged from 22 to 55 kJ/mol, depending on the catalyst type and concentration. qu.edu.qa
Table 1: Activation Energies for Hydrolysis and Ethanol Production of 3-cyanopropyl this compound (CTES)
| Process | Reaction Medium | Activation Energy (kJ/mol) |
|---|---|---|
| Hydrolysis | Alkaline | 20 |
| Acidic | 58 | |
| Ethanol Production | Dependent on catalyst | 22 - 55 |
The nature of the non-hydrolyzable organic substituent on the silicon atom has a significant impact on the rates of hydrolysis and condensation through inductive and steric effects.
Inductive Effects: Electron-donating substituents, such as alkyl groups, increase the rate of hydrolysis in acidic media and decrease it in basic media. nih.gov Conversely, electron-withdrawing groups have the opposite effect. nih.gov
Steric Effects: Steric hindrance from bulky organic groups can decrease the rates of both hydrolysis and condensation. researchgate.net The steric effect is generally more pronounced in the condensation reaction. nih.gov For example, the presence of a non-hydrolyzable fraction in the structure of (3-aminopropyl)trimethoxysilane causes steric hindrance, which decreases the rate of hydrolysis and condensation. researchgate.net
Kinetic Studies of this compound Polymerization
Oligomerization and Polymerization Pathways
The hydrolysis and condensation of this compound lead to the formation of oligomers and eventually a cross-linked polymer network. The pathways of oligomerization and polymerization are complex and can result in a variety of structures.
The polymerization process involves the formation of dimers, linear or branched chains, rings, and cage-like structures known as silsesquioxanes. researchgate.net The final structure is determined by a competition between intermolecular reactions, which lead to gelation, and intramolecular cyclization, which forms cage-like structures. researchgate.netresearchgate.net
A significant factor influencing the polymerization pathway is the size of the organic substituent. An increase in the size of the organic group can impose severe steric restrictions on intermolecular condensation, leading to a preference for intramolecular condensation and the formation of cage-like structures. researchgate.net This can prevent the system from gelling. researchgate.net
Formation of Polysilsesquioxanes and Oligosilsesquioxanes
The structure of the resulting silsesquioxane, whether it be a cage-like oligosilsesquioxane or a more extended polysilsesquioxane network, is influenced by several factors. These include the nature of the organic group (in this case, a hydrogen atom for this compound), the concentration of the silane (B1218182) precursor, the amount of water added, the solvent, temperature, and pH. iipseries.org The hydrolytic condensation can lead to various intermediates and ultimately to different structures, such as linear, cyclic, or more complex cage-like formations. iipseries.org A proposed general mechanism involves the initial hydrolysis of the monosilane, followed by condensation reactions that lead to the formation of incomplete and then complete cage structures. iipseries.org
A simplified representation of polysilsesquioxane formation from this compound involves a two-stage process:
Partial Hydrolysis/Condensation: Controlled reaction of this compound with water leads to the formation of oligomeric structures with remaining ethoxy and newly formed silanol groups. researchgate.net
Network Formation: Further processing, such as calcination in air, promotes additional condensation, leading to a more extensively cross-linked polysilsesquioxane network. researchgate.net
The resulting materials are hybrid organic-inorganic structures, with the inorganic siloxane core providing rigidity and thermal stability. iipseries.org
Cross-linking Strategies involving this compound
This compound and its derivatives are versatile cross-linking agents used to form three-dimensional polymer networks, enhancing mechanical properties and thermal stability. These strategies typically involve the hydrolysis and condensation of the triethoxy-functional groups to form stable siloxane cross-links.
One strategy involves functionalizing oligomers with this compound groups. For instance, polylactide oligomers have been terminated with (3-isocyanatopropyl)this compound. These functionalized oligomers can then be cross-linked through the hydrolysis and condensation of the triethoxysilyl ends, catalyzed by acid in the presence of water, to form a biodegradable polymer network. researchgate.net This method allows for the creation of thermoset materials from degradable oligomers without the need for solvents. researchgate.net
Another approach is the synthesis of novel cross-linking agents derived from this compound. For example, α-pinene, a renewable resource from turpentine, can be reacted with this compound via hydrosilylation to produce α-pinene-modified this compound (α-PTES). acs.org This new cross-linking agent can then be used to cure hydroxy-terminated poly(dimethylsiloxane) (PDMS) at room temperature, catalyzed by organotin compounds. acs.org The rigid ring structure of the α-pinene moiety in α-PTES contributes to an increased cross-linking density in the resulting silicone rubber, improving its mechanical properties. acs.org
Functionalized triethoxysilanes, such as 3-aminopropylthis compound (B1664141) (APTES), can also be used in more complex cross-linking strategies. APTES can form a primary siloxane network through the reaction of its ethoxy groups. Additionally, the amino groups can be reacted with bifunctional aldehydes like glutaraldehyde, which introduces further cross-linking into the polymer network. mdpi.com This dual cross-linking mechanism, involving both Si-O-Si bond formation and imine linkages from the amine-aldehyde reaction, creates a more complex and potentially more robust three-dimensional structure. mdpi.com
Interplay of Hydrolysis and Condensation in Network Formation
The formation of a stable siloxane network from this compound is critically dependent on the intricate balance and interplay between the rates of hydrolysis and condensation reactions. nih.gov These two processes can occur concurrently and are highly sensitive to reaction conditions such as pH, water concentration, catalyst, and the nature of the organic substituent on the silicon atom. nih.govresearchgate.net
Reaction Steps:
Hydrolysis: The initial step is the substitution of ethoxy groups (–OC2H5) with hydroxyl groups (–OH). nih.gov
HSi(OC2H5)3 + H2O ⇌ HSi(OC2H5)2(OH) + C2H5OH
Condensation: The resulting silanols are reactive and can condense to form siloxane (Si–O–Si) bonds. This can occur via two pathways: nih.gov
Water-producing condensation: 2 HSi(OC2H5)2(OH) ⇌ (C2H5O)2(H)Si–O–Si(H)(OC2H5)2 + H2O
Alcohol-producing condensation: HSi(OC2H5)2(OH) + HSi(OC2H5)3 ⇌ (C2H5O)2(H)Si–O–Si(H)(OC2H5)2 + C2H5OH
The relative rates of these reactions determine the structure of the resulting oligomers and the final network. Under acidic conditions, hydrolysis is generally enhanced, and the resulting silanols can be relatively stable, slowing down the rate of self-condensation. researchgate.net Conversely, alkaline conditions typically catalyze both hydrolysis and condensation reactions. researchgate.net For instance, in studies of octyl triethoxy silane (OES) and 3-aminopropyl triethoxy silane (APES), acidic conditions favored hydrolysis while slowing condensation, whereas the addition of a base like triethylamine (B128534) (TEA) catalyzed both processes. researchgate.net
Theoretical and Computational Chemistry Approaches to this compound Reactivity
Density Functional Theory (DFT) and Ab Initio Methods for Reaction Mechanisms
Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the reaction mechanisms of this compound at the molecular level. These computational approaches allow for the calculation of energies and electronic structures of reactants, transition states, and products, providing detailed insights into reaction pathways and kinetics. researchgate.net
For example, DFT calculations have been employed to study the alkylation reaction of vinylthis compound (B1683064) with styrene (B11656). By modeling the potential energy surface, researchers can determine the activation energies for different reaction pathways, such as ortho- and para-addition. Such studies have indicated that while ortho-addition may be energetically favorable, steric factors, which are not always fully captured in simpler models, play a crucial role in the actual product distribution. researchgate.net
DFT has also been used to investigate the fundamental mechanisms of hydrolysis and condensation, which are central to the chemistry of this compound. Although many studies focus on related trimethoxysilanes, the principles are transferable. These calculations can help differentiate between proposed mechanisms, such as SN1-Si versus SN2-Si pathways for polymerization. Some computational studies have suggested that the SN1-Si mechanism may be more favorable than the commonly assumed SN2-Si mechanism, particularly in acidic or neutral media. nih.gov
The table below presents sample data from a DFT study on a related reaction, illustrating the type of quantitative information that can be obtained.
| Reaction Pathway | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
|---|---|---|
| Ortho-addition | 338.76 | -101.99 |
| Meta-addition | 347.11 | -100.99 |
| Para-addition | 342.92 | -103.99 |
Note: Data adapted from a study on the alkylation of vinylthis compound with styrene. researchgate.net The specific values are illustrative of the outputs from DFT calculations.
These computational methods provide a foundational understanding that complements experimental studies, helping to rationalize observed reactivity and guide the design of new materials and processes involving this compound.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Kinetic and Thermodynamic Parameters
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques for investigating the kinetic and thermodynamic parameters of this compound systems, particularly for processes like polycondensation and surface interactions that involve a large number of atoms and complex dynamic behavior. escholarship.orgvt.edu
Reactive MD simulations, using force fields like ReaxFF, can model the dynamic processes of bond formation and breakage during the hydrolysis and condensation of alkoxysilanes, including this compound. escholarship.orgvt.edu These simulations allow for the observation of the initial stages of polycondensation in solution, revealing mechanisms of siloxane growth such as monomer addition and cluster-cluster aggregation. escholarship.org By tracking the evolution of the system over time, it is possible to explore the impact of factors like precursor structure and solution composition on the rates of hydrolysis and condensation. escholarship.org For instance, simulations have shown that the steric bulk of groups attached to the silicon monomer can significantly affect reaction rates. escholarship.org
MD simulations are also used to study the pyrolysis of polysiloxanes, which are derived from precursors like this compound, to form polymer-derived ceramics. These simulations provide insights into the complex chemical reactions and thermodynamic and kinetic interactions that govern phase separation and the formation of microstructures such as silicon carbide and silicon oxycarbide. vt.edu
In combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, the fundamental condensation reactions are described with high accuracy using QM, while the broader environment and relaxation processes are handled by MM. mdpi.com This allows for the simulation of polymer chain growth, providing data on the degree of curing and heat formation during polymerization. mdpi.com
The table below summarizes the types of parameters that can be obtained from these simulations.
| Parameter | Simulation Method | Application |
|---|---|---|
| Reaction Rates (Hydrolysis, Condensation) | Reactive MD | Understanding polycondensation kinetics escholarship.org |
| Cluster Growth Mechanisms | Reactive MD | Modeling sol-gel and network formation escholarship.org |
| Degree of Curing | QM/MM MD | Simulating polymerization and cross-linking mdpi.com |
| Heat of Reaction | QM/MM MD | Assessing thermodynamics of polymerization mdpi.com |
| Phase Separation Dynamics | Reactive MD | Investigating polymer-to-ceramic conversion vt.edu |
These simulation methods bridge the gap between single-molecule quantum mechanical calculations and macroscopic experimental observations, providing a detailed, atomistic view of the kinetic and thermodynamic landscape of this compound reactivity.
Computational Modeling of this compound Interactions with Substrates
Computational modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD), provides critical insights into the interactions between this compound-derived molecules and various substrates at the atomic level. These models are essential for understanding and optimizing processes like surface functionalization, adhesion, and the formation of self-assembled monolayers.
DFT calculations, often including dispersion corrections (e.g., DFT-D3), are used to determine the energetics and geometry of adsorption. For example, studies on the functionalization of silica (B1680970) (SiO2) surfaces with 3-aminopropylthis compound (APTES) have used DFT to calculate adsorption energies and identify the most favorable binding sites. researchgate.net These calculations reveal that at low coverage, molecular adsorption of species can be more favorable near the silane modifier compared to the bare hydroxylated silica surface. researchgate.net The strength of the interaction is influenced by factors like van der Waals forces, which become particularly important at higher surface coverages. researchgate.net
MD simulations complement these static DFT calculations by providing a dynamic picture of the functionalization process. They can model the behavior of silane molecules in solution and their subsequent attachment to a surface, accounting for solvent effects and the flexibility of the molecules. researchgate.net This approach is valuable for understanding the formation of silane layers, distinguishing between the formation of a monolayer versus a multilayer, and assessing the stability of the grafted layer. acs.orgresearchgate.net
The following table presents representative data from a computational study on the adsorption of APTES on a silica surface, illustrating the type of quantitative information that can be generated.
| Adsorbate | Adsorption Site | Adsorption Energy (eV) |
|---|---|---|
| As(OH)3 | Near APTES modifier (low coverage) | -0.70 |
| Cd(OH)2 | Near APTES modifier (low coverage) | -0.96 |
| As(OH)3 | Terminating amino group (high coverage) | -0.70 to -0.90 |
| Cd(OH)2 | Terminating amino group (high coverage) | -0.70 to -0.90 |
Note: Data adapted from a computational study on APTES-modified silica surfaces for heavy metal adsorption. researchgate.netchemrxiv.org Negative values indicate favorable adsorption.
By modeling these interactions, researchers can predict the stability and structure of functionalized surfaces, which is crucial for applications ranging from biomedical devices and biosensors to chromatography and composite materials. chemrxiv.orgmdpi.com
QM/MM and Reactive MM Simulations for Siloxane Formation and Properties
Computational simulations provide atomic-level insights into the complex processes of this compound hydrolysis and subsequent siloxane formation. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and Reactive Molecular Mechanics (Reactive MM) are two powerful simulation techniques used to elucidate these reaction mechanisms, kinetics, and the resulting material properties. nih.gov
QM/MM Simulations
The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics with the computational efficiency of molecular mechanics. nih.gov In these simulations, the chemically active region of the system, where bond breaking and formation occur (e.g., the reacting silanol groups), is treated with a high-level QM method like Density Functional Theory (DFT). frontiersin.org The surrounding environment, including solvent molecules and non-reacting parts of the silane molecules, is described by a classical MM force field. nih.gov This partitioning allows for the detailed study of reaction pathways and transition states in large, complex systems. nih.gov
For instance, QM/MM simulation protocols have been developed to model the polymerization of silanediols into polysiloxane chains. mdpi.com In such models, the fundamental condensation reaction is described by QM calculations, while the extended relaxation processes and conformational changes of the growing polymer chains are handled by MM. mdpi.com These simulations can predict macroscopic property changes that result from the microscopic reactions; for example, the curing of dimethylsilanediol (B41321) (DMSD) precursors was shown to increase the material's density from 0.91 g/cm³ to 1.04 g/cm³. mdpi.com DFT calculations, which form the QM core of these simulations, are also used independently to investigate reaction energetics, such as determining the activation energies for grafting and condensation reactions of hydrolyzed silanes on surfaces. ncsu.edu
Interactive Table: QM/MM Simulation Parameters for Polysiloxane Formation
Reactive MM Simulations
Reactive Molecular Mechanics extends classical molecular dynamics to simulate chemical reactions. This is primarily achieved through the use of reactive force fields, such as ReaxFF. wikipedia.org ReaxFF uses a bond-order formalism to seamlessly describe the continuous process of bond formation and dissociation, eliminating the need for predefined reactive sites. wikipedia.org This allows for the simulation of complex reaction networks in large systems over longer timescales than are accessible to QM/MM methods. physchemres.org
ReaxFF has been specifically parameterized and applied to model the gelation and polycondensation of alkoxysilanes. wikipedia.orgresearchgate.net Reactive molecular dynamics simulations have been used to study the initial stages of this process in solutions containing precursors like trimethoxysilane (B1233946) and tetraethoxysilane, alcohol, and water. researchgate.netescholarship.org These simulations have provided significant insights into the growth mechanisms of siloxane networks. researchgate.netescholarship.org
Key findings from these reactive simulations include:
Dynamic Cluster Formation : The simulations capture the dynamic formation of various siloxane clusters and ring structures over time. researchgate.net
Growth Mechanisms : Two primary mechanisms for the growth of siloxane structures were identified: the step-wise addition of monomers to larger clusters and the aggregation of two or more existing clusters. researchgate.netescholarship.org
Steric Influences : The steric bulk of the chemical groups attached to the silicon atom, such as alkoxy groups, was found to directly impact the rates of hydrolysis and condensation reactions. researchgate.netescholarship.org
Interactive Table: Findings from Reactive MD Simulations of Alkoxysilane Polycondensation
Triethoxysilane in Advanced Materials Science and Engineering
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, light weight, processability) and inorganic components (e.g., high mechanical strength, chemical resistance, thermal stability, optical properties) researchgate.net. Triethoxysilane plays a crucial role in the synthesis of these materials, primarily through sol-gel processes, where it acts as a precursor or a coupling agent to establish strong interfacial interactions between the organic and inorganic phases researchgate.netresearchgate.net. The intimate dispersion of organic and inorganic components, often at the nanometer scale, is a key characteristic of these hybrids, leading to enhanced performance researchgate.netresearchgate.net.
Sol-Gel Derived Hybrid Materials with this compound Precursors
The sol-gel method is a low-temperature chemical technique that facilitates the synthesis of cross-linked silica-based and organic-inorganic hybrid materials with controlled structures mdpi.com. This process typically involves the hydrolysis and condensation of alkoxysilane precursors, such as this compound, to form a polysiloxane network mdpi.comgmidental.com. This compound-terminated polymers can be used as precursors, forming homogeneous hybrid materials researchgate.net.
Transparent and Colorless Copolyimide-SiO2 Composites
This compound is instrumental in the creation of highly transparent and colorless copolyimide-SiO2 composites, which are desirable for applications requiring high thermal stability and optical clarity, such as transparent insulators for flexible displays researchgate.netresearchgate.net. A highly transparent and colorless copolyimide can be synthesized by incorporating electron-withdrawing sulfone and fluorine groups researchgate.netresearchgate.net. This compound terminal groups are then introduced by reacting the anhydride (B1165640) end groups of the polymer with (3-aminopropyl)this compound researchgate.netresearchgate.net. This this compound-terminated copolyimide (e.g., PI6FDA-TFDB-mBAPS(Si)) can then be used to fabricate composites with an inorganic SiO2 network via the sol-gel process researchgate.netresearchgate.net.
These composites exhibit significantly improved thermal properties and reduced coefficients of thermal expansion (CTE) compared to pristine polyimides researchgate.netresearchgate.net. For instance, a PI6FDA-TFDB-mBAPS(Si)_SiO2-40% film showed a CTE of 14.4 ppm °C⁻¹ in the range of 80 to 170 °C, representing a 57% reduction compared to the pristine polyimide's 34.7 ppm °C⁻¹ researchgate.netresearchgate.net. The composite also maintained high optical transmittance (94% at 450 nm) and a glass transition temperature (Tg) of 276.0 °C, demonstrating that the incorporation of cross-linked SiO2 networks through this compound-terminated polyimide enhances both thermal stability and transparency researchgate.netresearchgate.net.
Table 1: Properties of Transparent Copolyimide and Its SiO2 Composite
| Material | Coefficient of Thermal Expansion (CTE) (ppm °C⁻¹) (80-170 °C) | Glass Transition Temperature (Tg) (°C) | Optical Transmittance (at 450 nm) |
| Pristine PI6FDA-TFDB-mBAPS(Si) | 34.7 researchgate.netresearchgate.net | - | - |
| PI6FDA-TFDB-mBAPS(Si)_SiO2-40% Composite | 14.4 researchgate.netresearchgate.net | 276.0 researchgate.netresearchgate.net | 94% researchgate.netresearchgate.net |
Influence of Organic Moiety and Chlorine Atom on Xerogel Structure
The properties of hybrid silica (B1680970) xerogels synthesized via the sol-gel method are highly dependent on the precursor and synthesis conditions nih.govmdpi.com. Studies have investigated the influence of organic substituents and the presence of a chlorine atom in alkylthis compound (RTEOS) or chloroalkylthis compound (ClRTEOS) precursors (where R = methyl [M], ethyl [E], or propyl [P]) on the sol-gel process and the final xerogel structure nih.govmdpi.com.
The alkyl chain and the chlorine atom of the precursor significantly determine their inductive and steric effects on the sol-gel process, directly influencing gelation times nih.govmdpi.comresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy and deconvolution methods have revealed the distribution of (SiO)₄ and (SiO)₆ rings in the silicon matrix of these hybrid xerogels nih.govmdpi.comresearchgate.net. The distribution of these rings is consistent with X-ray diffraction spectra, which show that the local periodicity associated with four-fold rings increases with a higher percentage of the precursor nih.govmdpi.com.
Furthermore, the presence of a chlorine atom leads to higher densities in chloroalkyl series xerogels compared to their non-chlorinated analogues at the same molar percentages mdpi.com. For example, at a 10% molar percentage, the density of a chloromethylthis compound (ClMTEOS) xerogel was 1.91 g·cm⁻³, while that of a methylthis compound (MTEOS) xerogel was 1.7 g·cm⁻³ mdpi.com. This difference is attributed to the electron-attracting effect of chlorine mdpi.com. The microporosity of these materials also increases proportionally with the molar percentage of ClRTEOS mdpi.com.
Biopolymer-Based Precursors for Organic-Inorganic Hybrids
This compound derivatives are crucial for functionalizing biopolymers to create organic-inorganic hybrid materials, particularly for applications like bioinks and biomaterials frontiersin.orgresearchgate.netrsc.orgnih.gov. Cellulose (B213188) acetates, for instance, can be homogeneously functionalized with (3-isocyanatopropyl)this compound (ICPTES) to yield carbamates containing reactive ethoxysilane (B94302) moieties researchgate.netnih.govdntb.gov.ua. These products, characterized by NMR spectroscopy, can form siloxane and silanol (B1196071) polymer networks upon crosslinking researchgate.netnih.govdntb.gov.ua.
By incorporating tetraethoxysilane (TEOS) as an inorganic precursor, novel silanized films can be prepared, forming crosslinked cellulose-based siloxane and silanol 3D networks through subsequent acid hydrolysis researchgate.netdntb.gov.ua. This approach allows for the creation of hybrid precursors, where an organic molecule is covalently linked to a silicon alkoxide, enabling the sol-gel chemistry to crosslink these precursors and form hybrid materials frontiersin.org. This method is particularly attractive for bioinks due to its biocompatibility and ability to create tailor-made multifunctional scaffolds frontiersin.org.
Polyimide–Silica Hybrids from Isoimide (B1223178) Oligomer Precursors
This compound (TES) and γ-mercaptopropyltrimethoxysilane (MPTMS) have been employed as coupling agents to compatibilize the organic and inorganic components in the preparation of polyimide-silica hybrids via the sol-gel route researchgate.netrsc.orgrsc.org. These hybrids are synthesized using an acetylene-terminated oligomeric isoimide and tetraethoxysilane (TEOS) as precursors researchgate.netrsc.orgrsc.org.
The use of coupling agents significantly influences the gelation behavior of the precursor solutions and the properties of the resulting hybrids researchgate.netrsc.org. While both TES and MPTMS were investigated, homogeneous co-continuous phase morphologies were successfully produced with MPTMS researchgate.netrsc.org. Dynamic mechanical tests on carbon fiber composites based on a polyimide-silica hybrid matrix indicated that the thermooxidative stability of the hybrids at high temperatures was considerably improved over that of the base polyimide researchgate.netrsc.orgrsc.org. However, the compatibilization reactions of the coupling agent with the organic precursor, prior to the isomerisation-curing stages, can lead to a reduction in cross-linking density and a concomitant decrease in the glass transition temperature researchgate.netrsc.orgrsc.org.
Table 2: Coupling Agents and Their Impact on Polyimide-Silica Hybrids
| Coupling Agent | Effect on Morphology | Effect on Thermooxidative Stability | Effect on Glass Transition Temperature (Tg) |
| This compound (TES) | - | Improved researchgate.netrsc.orgrsc.org | Reduced researchgate.netrsc.orgrsc.org |
| γ-Mercaptopropyltrimethoxysilane (MPTMS) | Homogeneous co-continuous phase researchgate.netrsc.org | Improved researchgate.netrsc.orgrsc.org | Reduced researchgate.netrsc.orgrsc.org |
This compound-based Polymer Composites
In polyurethane adhesives, this compound derivatives are employed to improve adhesion to various substrates, including leather. Silane (B1218182) coupling agents, such as (3-aminopropyl)this compound, are bifunctional, possessing a reactive primary amino group and hydrolyzable ethoxysilyl groups. This dual nature allows for strong bonding to inorganic substrates like glass, aluminum, and steel, as well as improved pigment dispersion in adhesives and sealants. atamanchemicals.com
This compound can be used in the modification of graphene oxide (GO) to improve its dispersion and compatibility within polymer matrices like poly(methyl methacrylate) (PMMA). Surface modification of nanomaterials, including GO, is crucial for their effective integration into polymer composites, influencing properties such as mechanical strength, electrical conductivity, and thermal stability. For instance, (3-aminopropyl)this compound (APTES) can be used to modify MXene surfaces, enabling homogeneous distribution in hydrophilic polymer matrices. researchgate.net
In epoxy-based sandwich composites, silane coupling agents, including 3-aminopropylthis compound (B1664141) (KH550), are used to enhance the adhesion between the fibers and the epoxy matrix, thereby boosting the composite's toughness and mechanical performance. Research has shown that the incorporation of silane-modified epoxy solutions in sandwich composites made with woven basalt fibers (WBFs) as face sheets and 3D carbon felt foam (3D CFs) as core material significantly improves flexural and tensile strengths. Compared to pure epoxy, flexural strength can improve by 298.1% and tensile strength by 353.8%, with impact strength rising to 135 kJ/m². researchgate.net, dntb.gov.ua
The mechanical enhancements observed in these composites are summarized in the following table:
| Composite Material | Property | Improvement Compared to Pure Epoxy |
| Epoxy/3D Carbon Felts/Woven Basalt Fibers (with 3-aminopropylthis compound) researchgate.net | Flexural Strength | 298.1% |
| Tensile Strength | 353.8% | |
| Impact Strength | 135 kJ/m² |
Boron-based this compound Precursors in Hybrid Materials
Boron-based this compound precursors are utilized in the synthesis of hybrid materials, integrating the unique properties of boron with the structural advantages conferred by silane networks. While specific details on "boron-based this compound precursors" were not extensively detailed in the search results, boron compounds are known for their use in various advanced materials, including ceramics and composites, often contributing to enhanced thermal and mechanical stability. For instance, boron nitride is a thermally and chemically resistant refractory compound, and boron itself is used in pyrotechnic flares for a distinctive green color. wikipedia.org, fishersci.com The integration of boron into silane-based systems would likely leverage these properties to create hybrid materials with tailored functionalities.
Surface Modification and Nanostructuring
This compound, particularly its amino-functionalized derivative (3-aminopropyl)this compound (APTES), is a widely used agent for surface modification and nanostructuring. It is frequently employed in the process of silanization, which involves functionalizing surfaces with alkoxysilane molecules. atamanchemicals.com, taylorandfrancis.com
Key applications and findings in surface modification include:
Covalent Attachment to Metal Oxides : APTES can be used for covalently attaching organic films to metal oxides such as silica and titania. atamanchemicals.com
Nanoparticle Surface Functionalization : APTES is commonly applied for surface functionalization of silica nanoparticles to achieve charge reversal and enable cargo loading. nih.gov It can also induce amine-catalyzed hydrolysis of the O-Si-O linkage, offering a surface modification strategy even without water. nih.gov
Magnetic Nanoparticles : (3-aminopropyl)this compound (APTES) has been used to modify MnFe₃O₄@SiO₂ core-shell nanoparticles, resulting in a high density of amine groups on the outer surface. Optimal conditions for this silanization reaction were found at 70°C for 90 minutes, leading to suitable surface coverage and controlled hydrodynamic size. iust.ac.ir, iust.ac.ir
Cellulose Nanofibrils : 3-aminopropyl this compound has been used for surface modification of cellulose nanofibrils (CNF) in various solvent systems (water, ethanol (B145695), and mixtures). The extent of silane modification was directly proportional to the silane ratio, and these modifications enhanced the hydrophobic character of the nanofibrils. mdpi.com
Adhesion Promotion : Silanes, including this compound derivatives, are used to prime metals, bind biomaterials, immobilize catalysts, and improve polymer and particle dispersions. They enhance adhesive bonding, increase electrical properties, maximize composite strength, and improve mechanical properties. gelest.com, gelest.com
The versatility of this compound in surface modification is attributed to its ability to form strong, stable bonds with inorganic substrates while presenting reactive organic functionalities for further chemical reactions or compatibility with organic matrices. atamanchemicals.com, taylorandfrancis.com
Surface Functionalization of Silica and Nanoparticles
Surface Modification of ZnO with this compound-Based Molecules
The surface modification of zinc oxide (ZnO) nanoparticles with this compound-based molecules is a critical strategy to overcome their hydrophilic nature and improve dispersion in polymer matrices, thereby reducing agglomeration researchgate.netoup.com. Researchers have successfully employed vinylthis compound (B1683064) (VTES) to modify ZnO nanoparticles, leading to a reduction in particle aggregation and slightly larger crystalline structures compared to pure nanoparticles researchgate.net.
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), thermo-gravimetric analysis (TGA), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), X-ray diffraction (XRD), and contact angle measurements confirm the successful surface modification of ZnO nanoparticles by VTES researchgate.net. Notably, contact angle analysis revealed that surface-modified ZnO nanoparticles exhibited a significantly high contact angle, exceeding 150°, in contrast to the hydrophilic behavior of unmodified ZnO nanoparticles researchgate.net. This indicates a substantial increase in hydrophobicity, making the material less prone to absorbing water oup.com.
Beyond VTES, this compound precursors have been investigated for attaching molecular layers to polycrystalline ZnO. This process, controlled by an amine catalyst, helps prevent undesirable multilayer formation acs.org. Studies have explored terminations with various functional groups, including alkyl and phenyl groups, evaluating the modified surfaces using water contact angles, infrared spectroscopy, and X-ray photoemission spectroscopy acs.org. For instance, phenylthis compound (B1206617) (PTES)-treated ZnO samples demonstrated a water contact angle of 72.5 ± 4.3° acs.org.
The impact of different silane coupling agents, such as phenylthis compound (PhTES), octylthis compound (OTES), and octadecylthis compound (B1583869) (ODTES), on ZnO nanoparticles synthesized via the sol-gel method has also been studied. These modifications effectively transform the ZnO material surface from hydrophilic to hydrophobic mdpi.com. ODTES-modified ZnO, for example, achieved a water contact angle of 142 ± 5°, demonstrating a high degree of nanometer-scale roughness and enhanced hydrophobicity mdpi.com.
Silica Coating of DNA Origami
Silica coating of DNA origami nanostructures using this compound-based coupling agents significantly enhances their stability and structural integrity, protecting them from harsh environmental conditions such as dry air, high temperatures, high salt concentrations, and weak acidity uni-muenchen.deaip.orgbiorxiv.org. This process, known as silicification, involves the use of coupling agents like (3-Aminopropyl)this compound (APTES) or N-[3-(trimethoxysilyl)propyl]-N,N,N-trimethylammonium chloride (TMAPS), which bind to the phosphate (B84403) backbone of the DNA, followed by the addition of tetraethyl orthosilicate (B98303) (TEOS) to form the silica layer uni-muenchen.deaip.orgnih.govacs.org.
An accelerated silicification process has been developed that reduces the processing time from days to hours while maintaining the structural integrity of the DNA origami uni-muenchen.de. Furthermore, a rotation-based method ensures a uniform silica coating without aggregation, facilitating scalable production uni-muenchen.de. Crucially, studies confirm that site-specific modifications on DNA origami remain feasible even after silicification, preserving their adaptability for integration into biosensing systems uni-muenchen.de.
The mechanical properties of DNA origami are also significantly improved by silica coating. Research indicates that silicification substantially increases the stiffness of DNA origami. For instance, the persistence lengths of 6HB DNA origami increased from 555 ± 246 nm (without silica) to 834 ± 110 nm and 1054 ± 165 nm with increasing silica thickness from 0.9 to 3.4 nm, respectively nih.govacs.org.
Functionalization of Porous Organic Polymers for CO2 Capture
The provided outline for this section references a citation that details the synthesis of silicon quantum dots from this compound nih.gov, rather than the functionalization of porous organic polymers for CO2 capture using this compound. While porous organic polymers (POPs) are recognized as promising materials for carbon dioxide (CO2) capture due to their high surface area, tunable pore size, and thermal stability rsc.orgnih.gov, and silane derivatives like (3-mercaptopropyl)trimethoxysilane (B106455) (3-MPTS) have been explored for enhancing CO2 capture in POPs mdpi.comresearchgate.net, specific research findings focusing solely on this compound or its direct derivatives (other than those mentioned for DNA origami or ZnO surface modification) for the functionalization of porous organic polymers for CO2 capture were not found within the scope of the conducted search. Therefore, detailed content for this subsection, strictly adhering to the specified chemical compound, cannot be provided based on the available search results.
Thin Film Deposition and Coatings
This compound serves as a fundamental precursor in the deposition of thin films and coatings, particularly for enhancing the properties of various substrates. These coatings are crucial for applications requiring improved surface characteristics, such as hydrophobicity, adhesion, and barrier properties dau.edugoogle.commdpi.com. The ability of this compound to undergo hydrolysis and condensation reactions allows for the formation of cross-linked networks that adhere strongly to metal and other surfaces.
For instance, methylthis compound (MTEOS) has been utilized in the development of sol-gel hybrid matrices. When doped with titanium dioxide (TiO2) nanoparticles, these matrices are deposited as layers on aluminum alloys (e.g., AA6061-T6) using techniques like dip-coating, aiming to achieve enhanced anti-corrosive and hydrophobic properties mdpi.com. The presence of TiO2 nanoparticles in these hybrid coatings significantly increases hydrophobicity and improves mechanical properties, as indicated by water contact angle measurements and pencil hardness tests mdpi.com.
Another example involves the study of vinylthis compound (VTES) films deposited on iron substrates. Characterization techniques such as Auger electron spectroscopy, X-ray photoelectron spectroscopy, and Fourier transformation-infrared spectroscopy have been employed to analyze these coated metals dau.edu. These studies highlight the versatility of this compound derivatives in forming protective and functional thin films on various metallic substrates.
This compound-based compounds are widely employed in developing corrosion protection coatings for aluminum and its alloys, offering a viable alternative to traditional chrome-based conversion coatings google.comuakron.eduuakron.edu. These silane coatings provide increased corrosion resistance by forming a protective barrier on the metal surface.
Various this compound derivatives have been evaluated for this purpose, including 3-aminopropylthis compound (APTES), Bis(triethoxysilylpropyl)amine (Bis), and (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)this compound (non Cl FTS) uakron.eduuakron.edu. These coatings are typically applied using solution deposition methods, where the metal coupons are submerged, followed by thermal curing uakron.eduuakron.edu.
Corrosion resistance is assessed through immersion tests in corrosive solutions, such as sodium chloride and oxalic acid, with weight loss measurements indicating the level of protection uakron.eduuakron.edu. For aluminum alloy AA2024-T3, all tested silane coatings demonstrated increased corrosion resistance uakron.eduuakron.edu. Specifically, the (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) coating provided superior corrosion resistance in an oxalic acid solution, while the Bis solution offered the best protection in a sodium chloride solution uakron.eduuakron.edu.
Silane-modified amine adducts, which incorporate multiple terminal silyl (B83357) groups, are capable of extensive intermolecular cross-linking. When cast from a solution or dispersion and cured, these materials form highly cross-linked, hydrophobic films that effectively protect against corrosion google.comuakron.edu. For example, aluminum 2024 alloy panels treated with a 1 weight percent water solution of a specific silane-modified amine adduct exhibited no visible corrosion for 5 days in an ASTM B 117 salt spray test, while aluminum 3003 alloy panels showed no corrosion for 21 days under the same conditions google.com.
The effectiveness of these coatings is attributed to their ability to form a tightly cross-linked network that acts as a barrier against water penetration, thereby protecting the underlying metal from corrosive agents uakron.edu.
Nanomaterials and Nanotechnology Applications
This compound is a key precursor in the synthesis of various nanomaterials, particularly silicon quantum dots, which are gaining prominence in nanotechnology.
Synthesis of Silicon Quantum Dots from this compound
This compound (TES) is recognized as an economical and commercially available precursor for the synthesis of silicon quantum dots (Si QDs) nih.govacs.org. The fabrication of Si QDs from TES involves optimized annealing and etching processes, yielding quantum dots with desirable optical properties, including near-infrared photoluminescence, high quantum yield (exceeding 50% in polymer nanocomposites), and near-unity internal quantum efficiency nih.govacs.org.
The optical performance of Si QDs derived from TES is comparable to those synthesized using more expensive, state-of-the-art precursors like hydrogen silsesquioxane (HSQ), but at a significantly lower cost nih.govacs.org. This cost-effectiveness makes TES an attractive option for applications requiring a high loading of good-quality Si QDs, such as light conversion in photovoltaics nih.gov. The superior optical efficiency of TES-derived QDs is attributed to their uniform size distribution and a minimal amount of oxide present on their surface acs.org.
Beyond general Si QDs, specific this compound derivatives have been used to synthesize quantum dots with tailored properties. For instance, water-soluble fluorescent Si QDs have been successfully synthesized via a hydrothermal route using urea (B33335) propyl this compound (UPTES) as the silicon source rsc.org. Additionally, yellow fluorescent Si QDs with a fluorescence quantum yield of 22.2% have been synthesized through a simple hydrothermal method utilizing 3-glycidoxypropyl this compound (GOTS) nih.gov. Other organosilicates, including 3-aminopropyl this compound (APTES), have also been employed in the hydrothermal decomposition method for Si QD synthesis frontiersin.org.
These advancements highlight this compound's versatility as a precursor for producing diverse Si QDs with tunable optical properties for various nanotechnology applications.
Fabrication of Nano-Hybrid Satellite Materials
This compound derivatives, particularly (3-aminopropyl)this compound (APTES), are crucial in the multi-step fabrication of nano-hybrid satellite materials. These materials are engineered to combine distinct functionalities within a single nanostructure, such as plasmonic and photocatalytic properties. A notable application involves the creation of systems with a silver nanoparticle (AgNP) plasmonic core surrounded by photocatalytic cadmium sulfide (B99878) (CdS) quantum dots (QDs) decorated with platinum (Pt). fishersci.ieereztech.com
In this fabrication process, APTES is utilized to functionalize the surface of AgNP@SiO₂ to yield AgNP@SiO₂-NH₂, which then serves as a platform for the precise attachment of CdS@Pt QDs. ereztech.comfishersci.se A silica (SiO₂) spacer layer, often derived from precursors like tetraethyl orthosilicate (TEOS) and modified with silanes, separates the plasmonic core from the quantum dot satellites, ensuring controlled interactions and enhanced performance. fishersci.ieereztech.com These nano-hybrid satellite materials demonstrate significant advancements in photocatalytic hydrogen evolution, exhibiting efficiencies up to 300% higher than their individual photoactive components when exposed to visible light. fishersci.ieereztech.com
Controlled Fabrication of Nanopatterns
The controlled fabrication of nanopatterns is another area where this compound derivatives, such as (3-aminopropyl)this compound (APTES), are extensively employed. APTES is used in the creation of self-assembled monolayers (SAMs) with defined nanopatterns through near-field photochemical and radiation-induced chemical processes. fishersci.fi This method allows for the precise chemical structuring of surfaces, which can then serve as templates for the spatially defined attachment of biomolecules, polymers, or other nanoparticles. fishersci.fi Nanopatterns with resolutions around 30 nm have been successfully achieved using these techniques. fishersci.fi
Furthermore, triethoxyoctylsilane (B1682538) (TOS) and 11-bromo-undecyl-trimethoxysilane (BUTS) have been utilized in conjunction with "click" chemistry for the template-free fabrication of spatially controlled DNA nanopatterns on solid surfaces. fishersci.com The ability of these silanes to form robust chemical linkages with the surface is critical for stabilizing the delicate DNA nanostructures and enabling their precise arrangement. fishersci.com
DNA Origami Directed Fabrication of Nanomaterials
This compound plays a vital role in enhancing the stability and functionality of DNA origami structures for directing the fabrication of nanomaterials. (3-Aminopropyl)this compound (APTES) is specifically used for applying a primary silica coating to DNA origami. This initial coating is followed by the addition of tetraethyl orthosilicate (TEOS) to form a more substantial silica layer. A secondary silica layer can then be applied in an isopropanol-water mixture at a higher pH to reinforce the coating, resulting in a denser and more uniform silica shell. fishersci.ca
This silicification process is crucial as it stabilizes the fragile DNA origami structures, making them more robust for integration into various nanotechnological applications while preserving their programmable DNA hybridization sites. fishersci.cacenmed.comfishersci.ca DNA origami, due to its precise base-pairing principles and programmable self-assembly, acts as a versatile template for the shape-controlled fabrication of a wide array of nanomaterials, including metals, metal oxides, inorganic nonmetallic nanomaterials, and polymers. ottokemi.comamericanelements.com
Integration with Silica Nanoparticles for Hybrid Materials
Another example involves the use of vinyl-triethoxysilane in the preparation of vinyl hybrid silica nanoparticles (VSNPs). fishersci.nl These VSNPs can subsequently function as crosslinking agents in the synthesis of various polymers, such as poly(acrylamide) (VSNP-PAM), leading to the formation of hydrogels with tailored properties. fishersci.nl The ability of this compound to form covalent bonds with both inorganic silica and organic polymer components facilitates the creation of robust and versatile hybrid materials for diverse applications.
Catalysis and Adsorption Applications
Beyond materials fabrication, this compound also demonstrates utility in catalytic processes and adsorption applications, often by facilitating the creation of functionalized surfaces or heterogeneous catalysts.
Heterogeneous Palladium-Catalyzed Hydrogenations using this compound
This compound plays a critical role in highly selective heterogeneous palladium-catalyzed hydrogenations. In these reactions, this compound is used in conjunction with water and palladium(II) acetate (B1210297) to facilitate the hydrogenation of alkenes and alkynes. Current time information in Pasuruan, ID.cenmed.comamericanelements.com A unique aspect of this process is that the hydrogen gas is generated in situ, eliminating the need for an external hydrogen source, and the reaction proceeds efficiently at ambient temperature. cenmed.com
During the process, a finely divided palladium metal is dispersed within a siloxane polymer matrix, which is formed from the this compound. cenmed.com This "polysiloxane-Pd" nanocomposite acts as a highly chemoselective and stereoselective heterogeneous catalyst, offering excellent control over the reaction outcomes. cenmed.comfishersci.no This method represents a significant advancement in catalytic hydrogenation, providing a convenient and highly effective route for various organic transformations.
Adsorption of Dyes using Functionalized Biomass
This compound derivatives are also effectively utilized in environmental applications, particularly for the adsorption of dyes from aqueous solutions. 3-Aminopropylthis compound (APTES) has been successfully employed to functionalize tannin-rich grape residue, resulting in a biomass amino silica-functionalized material. fishersci.nlfishersci.nowikipedia.orgfishersci.fi This functionalization significantly alters the physicochemical properties of the biomass, introducing an abundance of functional groups on its surface that are highly effective for dye removal. fishersci.nowikipedia.org
This APTES-functionalized biomass has demonstrated a remarkable capacity for adsorbing methyl orange (MO) dye, achieving a maximum adsorption capacity (Qmax) of 361.8 mg g⁻¹. fishersci.nowikipedia.orgfishersci.fi The primary mechanism for dye removal is attributed to electrostatic interactions between the functionalized biomass and the dye molecules. fishersci.nowikipedia.org Furthermore, this adsorbent material exhibits excellent regeneration performance, maintaining very good efficiency even after multiple cycles of reuse, highlighting its potential for sustainable wastewater treatment. fishersci.nowikipedia.orgfishersci.fi
Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups, bonding, and skeletal structure of triethoxysilane and its reaction products.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and for tracking the chemical changes that occur during sol-gel processes. The analysis of the infrared spectrum allows for the assignment of specific vibrational modes to different bonds within the molecule.
Key vibrational bands for this compound and its sol-gel products have been identified through research. researchgate.net The Si-H bond, a defining feature of this compound, gives rise to characteristic stretching and bending vibrations. The stretching vibration is typically observed in the 2100-2200 cm⁻¹ region, while the bending vibration is more sensitive to the skeletal structure of the molecule and its environment. researchgate.net The ethoxy groups (-OCH₂CH₃) also have distinct vibrational signatures, including C-H stretching, C-O stretching, and various bending and rocking modes. researchgate.net
During the hydrolysis and condensation of this compound, FTIR spectroscopy can monitor the disappearance of Si-O-C bonds and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bonds. The formation of a broad band in the 3200-3600 cm⁻¹ region indicates the presence of Si-OH groups, while the emergence of a strong absorption band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si network formation. researchgate.net
Table 1: Characteristic FTIR Vibrational Assignments for this compound and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~2975, ~2928, ~2887 | C-H asymmetric and symmetric stretching in -CH₃ and -CH₂ groups | researchgate.net |
| ~2200 | Si-H stretching | researchgate.net |
| ~1444, ~1392 | C-H bending/deformation in -CH₃ and -CH₂ groups | researchgate.net |
| ~1165, ~1105, ~1075 | Si-O-C and C-O stretching | researchgate.netresearchgate.net |
| ~960 | CH₃ rocking | researchgate.net |
| ~880 | Si-H bending | researchgate.net |
| ~789 | CH₂ rocking | researchgate.net |
| ~1000-1100 (in sol-gel) | Si-O-Si asymmetric stretching (network formation) | researchgate.net |
| ~3200-3600 (in sol-gel) | O-H stretching in Si-OH groups and adsorbed water | researchgate.net |
Raman spectroscopy complements FTIR by providing information about the skeletal vibrations of the siloxane network, making it particularly useful for studying the structure of gels derived from this compound. A key observation in the Raman spectra of silica (B1680970) gels prepared from this compound is the behavior of the so-called "defect" bands, D1 and D2.
In silica derived from tetraethoxysilane (TEOS), a sharp band known as D1 appears around 492 cm⁻¹. Research has shown that when this compound is used as a precursor, introducing Si-H groups into the silica network, this D1 band shifts to a higher frequency of approximately 506 cm⁻¹. unavarra.eschemicalbook.com This shift is a direct spectroscopic indicator of the incorporation of the H-SiO₃ units into the silica structure. The origin of this band is attributed to the symmetric stretching vibration of oxygen atoms in four-membered siloxane rings. unavarra.eschemicalbook.com By monitoring the position and intensity of this band, researchers can analyze the network structure and the extent of Si-H group integration.
Morphological and Microstructural Analysis
The hydrolysis and condensation of this compound, often in combination with other precursors like tetraethoxysilane (TEOS), lead to the formation of silica-based materials such as coatings, films, or nanoparticles. researchgate.netmdpi.com The morphology and microstructure of these materials are critical to their properties and are investigated using high-resolution microscopy techniques.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of coatings and the size and shape of larger particles. For instance, in the synthesis of superhydrophobic coatings, SEM images can reveal the micro- and nano-scale roughness created by the aggregation of silica particles, which is essential for their water-repellent properties. mdpi.com It can also be used to assess the homogeneity and integrity of sol-gel films, identifying features like cracks or pores. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides higher resolution images and is used to study the internal structure and morphology of nanoparticles. In studies involving the synthesis of silica nanoparticles using silane (B1218182) precursors, TEM is used to confirm the size, shape (e.g., spherical), and monodispersity of the particles. nih.gov For core-shell nanoparticles, TEM can visualize the distinct core and the silica shell formed from the condensation of precursors like this compound derivatives.
Atomic Force Microscopy (AFM): AFM is a powerful technique for characterizing the surface of films and coatings at the nanoscale. It can quantify surface roughness and identify the presence of domains or aggregates. For example, in studies of silane films deposited on substrates, AFM has been used to show how different deposition methods affect the uniformity and morphology of the resulting film.
These analytical techniques are complementary and provide a comprehensive picture of the material, from the molecular level bonding and structure to the macroscopic morphology and surface features.
Scanning Electron Microscopy (SEM) for Surface Morphology and Filler Dispersion
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and the distribution of filler particles within a matrix. In the context of this compound-modified materials, SEM analysis has demonstrated that the uniformity of coatings is significantly enhanced by the presence of these silane derivatives. For instance, in the development of anti-corrosion coatings, SEM imaging has revealed that modifying silica nanoparticles with (3-Aminopropyl)this compound (APTES) within an epoxy resin leads to a more uniform coating and prevents the aggregation of the nanoparticles. mdpi.com This improved dispersion is crucial for the protective performance of the coating.
Similarly, when gold nanorods are deposited on glass surfaces for biosensing applications, the concentration of APTES used for surface preparation plays a critical role in achieving a high density of individually deposited nanorods with minimal aggregation, as observed through SEM. researchgate.net The morphology of materials can also be influenced by the incorporation of this compound derivatives. For example, the surface of hybrid xerogels can exhibit a smoother and more fractured surface or a rougher surface with superimposed layers depending on the type and concentration of the this compound precursor used, which can be clearly visualized with SEM.
Transmission Electron Microscopy (TEM) for Nanoparticle Dispersion and Structure
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for examining the size, shape, and dispersion of individual nanoparticles. Research has consistently shown that the functionalization of nanoparticles with this compound derivatives can effectively reduce particle size and prevent agglomeration. In one study, TEM images confirmed that the functionalization of silica (SiO₂) nanoparticles with APTES reduced their size from a range of ~42–53 nm to ~14–22 nm. mdpi.com This size reduction is attributed to the APTES molecules hindering the aggregation of the nanoparticles. mdpi.com
The core-shell structure of modified nanoparticles can also be visualized using TEM. For instance, magnetite (Fe₃O₄) nanoparticles coated with a silica shell and then functionalized with APTES or (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) have been characterized by TEM to confirm the presence and uniformity of the coatings. nih.govresearchgate.net Furthermore, TEM is a crucial tool for assessing the colloidal stability and dissolution behavior of functionalized silica nanoparticles, providing insights into how the location of the functional groups affects their properties. rsc.org
Table 1: Impact of APTES Functionalization on Silica Nanoparticle Size
| Nanoparticle Type | Size Range (nm) |
|---|---|
| Unmodified SiO₂ | 42-53 |
| SiO₂-APTES | 14-22 |
Atomic Force Microscopy (AFM) for Surface Topography and Nanopatterns
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the three-dimensional surface topography of materials at the nanoscale. nih.gov Studies on this compound films have utilized AFM to reveal how different deposition techniques and conditions influence the morphology of the resulting films. For example, AFM has shown that APTES films prepared by dilute vapor-phase and aqueous-phase deposition are more uniform and have fewer domains compared to those deposited by other methods. nih.gov
The roughness of surfaces modified with this compound can also be quantified using AFM. In one investigation, the roughness of layers of vinylthis compound (B1683064) deposited from a solution first decreased and then increased with increasing concentration, while the roughness of layers deposited via the vapor phase increased linearly. scientific.net This highlights the significant impact of the deposition method on the final surface morphology. AFM is also employed to assess the surface of modified nanofibrils, where an increase in silane modification can lead to increased aggregation, a feature readily observable with AFM. mdpi.com
Thermal Analysis
Thermal analysis techniques are critical for evaluating the thermal stability, decomposition behavior, and phase transitions of materials modified with this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability, Decomposition, and Grafting Efficiency
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and composition. TGA is frequently used to determine the grafting efficiency of this compound derivatives onto various substrates. By measuring the weight loss at temperatures corresponding to the decomposition of the organic silane, the amount of grafted material can be quantified. tsinghua.edu.cnrsc.org
The thermal decomposition of materials modified with γ-aminopropylthis compound (APTES) has been studied using TGA. For APTES-grafted kaolinite, different stages of weight loss are observed, corresponding to the removal of absorbed water and APTES molecules, the removal of nitrogenous fragments, and the decomposition of oxyethyl groups. appliedmineralogy.com For instance, the decomposition of grafted silane on silica nanoparticles has been observed to take place above 450 °C, with the C-Si bond breaking between 450-510 °C in a nitrogen atmosphere. tsinghua.edu.cn TGA of silica nanoparticles modified with 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS) showed that the decomposition of MPS molecules initiates at 200 °C. researchgate.net
Table 2: TGA Decomposition Stages of APTES-Grafted Kaolinite
| Temperature Range (°C) | DTG Peak (°C) | Attributed Decomposition |
|---|---|---|
| 30-180 | 76 | Removal of absorbed water and APTES molecules |
| 250-380 | 344 | Removal of nitrogenous fragments |
| 430-600 | - | Decomposition of oxyethyl groups |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is heated or cooled. hu-berlin.denih.gov It is particularly useful for determining the glass transition temperature (Tg) of polymers, which is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. pressbooks.pub
In the context of this compound-modified materials, DSC has been used to identify the Tg of organically modified siloxanes. cuny.edu The incorporation of silane derivatives into a polymer matrix can affect its Tg. For example, the modification of epoxy polymers with in-situ formed nano-silica particles was found to have no significant effect on the glass transition temperature. The presence of this compound-based modifications can also influence the crystallization and melting behavior of polymers, which can be studied in detail using DSC. dtic.mil
X-ray Diffraction (XRD) and Photoelectron Spectroscopy (XPS)
X-ray based techniques are fundamental for determining the crystalline structure and elemental composition of surfaces modified with this compound.
X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. When a substrate is modified with this compound, XRD can be employed to determine if the modification process has altered the crystalline phase of the substrate. For example, XRD patterns of APTES-modified TiO₂ nanomaterials have been studied to understand the effect of modification and subsequent calcination on the crystal structure of TiO₂. researchgate.net In the case of cellulose (B213188) nanofibrils modified with APTES, XRD analysis has shown that the addition of the amorphous silane can affect the crystallinity of the nanofibrils. mdpi.com New diffraction peaks at specific 2θ angles can indicate the formation of new linkages, such as Si-O-C, between the silane and the cellulose. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. XPS is widely used to confirm the successful grafting of this compound derivatives. By detecting the presence of silicon, and in the case of aminosilanes, nitrogen, the presence of the silane on the surface can be verified. strath.ac.ukmdpi.comresearchgate.netunica.itnih.gov For example, in a study bonding chitosan (B1678972) to a titanium surface using APTES, XPS was used to monitor the changes in the amounts of nitrogen, silicon, and titanium at each reaction step. nih.gov Furthermore, high-resolution XPS can provide information about the chemical environment of the atoms, helping to elucidate the bonding mechanism between the silane and the substrate. strath.ac.uk
Other Characterization Techniques
Nitrogen adsorption/desorption analysis at 77 K is a standard method for determining the specific surface area and porosity of solid materials. nih.gov The technique involves exposing a sample to increasing pressures of nitrogen gas and measuring the amount of gas adsorbed onto the surface.
Surface Area Analysis: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data in a specific relative pressure range to calculate the specific surface area of the material. nih.gov This is particularly relevant when this compound is used as a precursor in the synthesis of porous materials like silica aerogels. The processing conditions and the choice of silane precursor can significantly impact the final surface area of the material. researchgate.net
Porosity Analysis: The entire adsorption-desorption isotherm provides detailed information about the porous structure of a material. chemrxiv.org The shape of the isotherm and the presence of a hysteresis loop (where the desorption path differs from the adsorption path) can indicate the type of pores present (e.g., cylindrical, ink-bottle). rutgers.edu The Barrett-Joyner-Halenda (BJH) method is commonly used to calculate the pore size distribution from the desorption branch of the isotherm, revealing the volume of pores at different sizes. researchgate.net This analysis is crucial for materials where this compound is used to create or modify a porous network, as the pore structure dictates the material's performance in applications like catalysis and separation.
Table 3: Porosity Data for Silica Aerogels Synthesized with Different Silane Precursors.
| Precursor System | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Tetraethoxysilane (TEOS) only | 850 | 3.5 | 16.5 |
| TEOS with Methylthis compound co-precursor | 780 | 3.1 | 15.9 |
Contact angle goniometry is a technique used to quantify the wettability of a solid surface by a liquid, typically water. aalto.fi A droplet of liquid is placed on the surface, and the angle formed at the three-phase (solid-liquid-gas) interface is measured. aalto.fi This angle is a direct measure of whether the surface is hydrophilic (water-loving) or hydrophobic (water-repelling). researchgate.net
Surface Wettability: Surfaces with low contact angles (<90°) are considered hydrophilic, while those with high contact angles (>90°) are hydrophobic. researchgate.net this compound and its functionalized derivatives are frequently used to modify the wettability of surfaces. For example, applying a non-polar alkyl-functionalized this compound can transform a hydrophilic glass surface into a hydrophobic one.
Hydrophobicity: The degree of hydrophobicity is critical for applications requiring water repellency or self-cleaning properties. In research, both the static contact angle and dynamic contact angles (advancing and receding) are measured. biolinscientific.com The advancing angle is measured as the droplet volume is increased, while the receding angle is measured as the volume is decreased. nih.gov The difference between these two angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity. nih.gov A low hysteresis is desirable for superhydrophobic surfaces, as it allows water droplets to roll off easily. nanoscience.com
Table 4: Water Contact Angle Data for a Glass Substrate Modified with (3-aminopropyl)this compound (APTES).
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) | Wettability |
|---|---|---|---|---|
| Unmodified Glass | ~25° | ~10° | ~15° | Hydrophilic |
| APTES-coated Glass | ~65° | ~20° | ~45° | Moderately Hydrophilic/Less Wettable. nih.gov |
Electrochemical Impedance Spectroscopy (EIS) is a sensitive electrochemical technique used to evaluate the performance of protective coatings on metal substrates. vlci.biz It works by applying a small amplitude AC voltage perturbation at various frequencies and measuring the resulting current response to determine the impedance of the system.
Coating Degradation: A high-quality protective coating acts as a barrier, exhibiting very high impedance (resistance) to the flow of corrosive ions. paint.org As a coating degrades due to water uptake, exposure to corrosive agents, or physical damage, its barrier properties diminish. This degradation process can be monitored with EIS, which typically shows a significant decrease in the coating's low-frequency impedance over time. researchgate.net By modeling the impedance data with equivalent electrical circuits, researchers can extract quantitative parameters like coating resistance and capacitance, which correlate to physical processes such as water uptake and the formation of defects. vlci.biz
Corrosion Protection: EIS can provide an early indication of corrosion activity at the coating-metal interface, long before visible signs of corrosion appear. The emergence of new elements in the impedance spectra, such as a charge transfer resistance, signifies the initiation of electrochemical corrosion reactions on the substrate. paint.org In studies involving this compound-based primers or coatings, EIS is used to demonstrate their effectiveness in preventing corrosion, often showing that the impedance remains high even after prolonged immersion in a corrosive solution like saltwater. researchgate.netrsc.org
Table 5: Representative EIS Data for a Coated Steel Panel Over Time.
| Immersion Time | Low-Frequency Impedance (|Z| at 0.01 Hz) in Ω·cm² | Interpretation |
|---|---|---|
| 1 day | 1 x 10¹¹ | Excellent barrier properties, intact coating. researchgate.net |
| 30 days | 5 x 10⁹ | Some water uptake and slight degradation of barrier properties. |
| 90 days | 8 x 10⁷ | Significant degradation, loss of protective properties, and potential onset of corrosion. |
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or XEDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). The microscope's electron beam excites atoms in the sample, causing them to emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for elemental identification and quantification. wikipedia.org
Elemental Mapping: A key capability of EDS is elemental mapping. jeol.com By scanning the electron beam across an area of the sample and collecting the EDS signal at each point, a two-dimensional map of the elemental distribution can be generated. jeol.com This is extremely useful for visualizing the spatial distribution of elements originating from this compound in a composite material or on a patterned surface. For example, in a polymer composite containing silica nanoparticles surface-treated with this compound, EDS mapping can confirm that silicon (from both the silica and the silane) is located on the nanoparticles and can show how uniformly these particles are dispersed throughout the polymer matrix. This technique provides crucial visual evidence that complements the quantitative data from other methods like XPS. thermofisher.comnih.gov
Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight and molecular weight distribution of polymers formed from the hydrolysis and condensation of this compound. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the chromatography column packing material and thus elute first, while smaller molecules penetrate the pores to a greater extent and have longer elution times. By calibrating with standards of known molecular weight, the elution profile can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). srigc.com
The PDI is a critical measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, whereas higher values signify a broader distribution of chain lengths. chromatographyonline.comsimply.science The molecular weight distribution significantly influences the physical and chemical properties of the resulting polysilsesquioxane material.
Research on the hydrolytic polycondensation of organotrialkoxysilanes, such as derivatives of this compound, frequently employs GPC/SEC to monitor the progression of the polymerization and characterize the final products. For instance, the hydrolytic polycondensation of octylthis compound has been investigated using GPC to understand how reaction conditions, like the water-to-silane molar ratio, affect the molecular mass of the resulting oligomeric products. researchgate.net
In a specific study, silsesquioxane-based nanoparticles were synthesized through the hydrolytic condensation of a functionalized this compound precursor (R-Si(OCH₂CH₃)₃, where R = -CH₂CH₂CH₂N(CH₂CH₂COOCH₂CH₂OH)₂). nih.gov Size-exclusion chromatography was used to confirm the formation of nanoparticles with a narrow polydispersity. The analysis yielded a number-average molecular weight (Mn) of 3300 g/mol and a polydispersity index (Mw/Mn) of 1.08, which corresponds to oligomeric species containing approximately 6 to 12 silicon atoms. nih.gov
For comparison, the sol-gel reaction of a related bridged silane, bis(triethoxysilyl)ethane, was used to prepare an ethylene-bridged polysilsesquioxane. GPC analysis of the high molecular weight fraction of this polymer determined a weight-average molecular weight (Mw) of 13,200 g/mol with a broad polydispersity index (Mw/Mn) of 8.80, highlighting the influence of the specific monomer and reaction conditions on the final polymer characteristics. researchgate.net
These findings demonstrate the utility of GPC/SEC in providing detailed quantitative data on the molecular weight and distribution of polymers derived from this compound and its analogs, which is essential for controlling the structure and properties of the resulting materials.
| Polymer System | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |
|---|---|---|---|---|
| Silsesquioxane Nanoparticles from a Functionalized this compound Precursor | 3300 | Not Reported | 1.08 | nih.gov |
| Ethylene-Bridged Polysilsesquioxane (from Bis(triethoxysilyl)ethane) | Not Reported | 13200 | 8.80 | researchgate.net |
Emerging Research Directions and Future Perspectives
Tailored Material Properties through Triethoxysilane Functionalization
The functionalization of materials with this compound derivatives is a key strategy for precisely controlling and enhancing their physical and chemical attributes. This approach leverages the compound's ability to undergo hydrolysis and condensation reactions, forming a cross-linked polysiloxane matrix that can integrate with various substrates. mdpi.com For instance, surface modification of zinc oxide (ZnO) using this compound-based molecules has been explored to engineer interfaces in hybrid inorganic-organic devices, allowing for optimization of chemical selectivity in biosensors or charge-transfer properties in oxide-organic electronics. acs.org
This compound derivatives, such as (3-aminopropyl)this compound (APTES), are widely used to introduce amino-functional groups onto silica (B1680970) surfaces, providing sites for further functionalization. acs.org This precise control over amino group density on silica surfaces, achieved by regulating APTES concentration and water content during hydrolysis and condensation, can shift the isoelectric point of silica particles from 2.9 to 9.2, demonstrating the ability to fine-tune surface properties for diverse applications in materials science, nanotechnology, and biomedicine. acs.orgnih.gov Similarly, (3-mercaptopropyl)this compound can modify material surfaces to be more hydrophobic, enhancing resistance to moisture and chemicals, and can also act as a corrosion inhibitor by forming a protective layer on metal surfaces. made-in-china.com
The sol-gel process, often employing alkoxysilane precursors like tetraethoxysilane (TEOS) and vinylthis compound (B1683064) (VTMS), is a common technique for creating advanced inorganic or hybrid coatings with controlled structures. mdpi.com By incorporating this compound derivatives with specific organic groups, researchers can impart desired characteristics. For example, the use of methylthis compound (MTES), phenylthis compound (B1206617) (PTES), vinylthis compound (VTES), and octylthis compound (OTES) as surface modifying agents in sol-gel processes has led to the synthesis of hydrophobic and antireflective coatings. bohrium.com The introduction of hydrophobic organic groups, such as those from OTES, can result in silica films with high static water contact angles, demonstrating tailored surface wettability. bohrium.com
Advanced Applications in Flexible Electronics and Sensors
This compound plays a crucial role in the development of next-generation flexible electronics and sensors due to its ability to facilitate strong adhesion and create functionalized surfaces. For instance, (3-aminopropyl)this compound (APTES) has been utilized to enhance the bonding strength between eutectic gallium-indium (EGaIn) liquid metal and polydimethylsiloxane (B3030410) (PDMS) microfluidics in flexible liquid metal displays, preventing liquid metal leakage during bending and improving device stability. researchgate.net
In the realm of sensors, APTES is extensively used for surface functionalization in biosensors, particularly on oxide surfaces, owing to its bifunctional nature and cost-effectiveness. mdpi.comnih.gov Optimizing the deposition of the APTES layer to achieve a stable monolayer is critical for effective bioreceptor immobilization, which in turn enhances the reproducibility and sensitivity of biosensors. mdpi.comnih.gov Examples include the development of electrochemical immunosensors for vitamin D estimation, where gold-platinum bimetallic nanoparticles are functionalized with APTES on fluorine tin oxide (FTO) electrodes. researchgate.net APTES has also been employed to form self-assembled monolayers (SAMs) on PDMS substrates to improve the uniformity of polyaniline (PANI) films for stretchable strain sensors, leading to high sensitivity and stable characteristics even under high tensile stress. mdpi.comnih.gov
The functionalization of porous glass particles with APTES or 3-mercaptopropyltrimethoxysilane (MPTMS) provides a basis for covalently coupling indicator molecules, such as platinum(II)-5,10,15,20-meso-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin (PtTFPP), for optical gas sensor applications. This covalent linkage reduces the risk of migration, aggregation, and leaching of the fluorescent dye, with APTES linkage proving particularly effective for various sensor applications. rsc.org
Development of Sustainable Materials from Renewable Sources
Research is increasingly focusing on integrating this compound into the development of sustainable materials, often by combining it with renewable or bio-derived components. This direction aims to reduce reliance on fossil-based materials and minimize environmental impact. For example, (3-aminopropyl)this compound (APTES) has been used to functionalize organosolv lignin, a byproduct from biomass processing, which is then chemically grafted onto polydimethylsiloxane (PDMS) to synthesize eco-friendly, high-performance anti-corrosion and wear-resistant coatings. diva-portal.org These optimized coatings exhibit enhanced hydrophobicity and barrier properties, demonstrating excellent long-term corrosion resistance in saline solutions. diva-portal.org
The synthesis of hybrid microspheres using triethoxyvinylsilane (TEVS) as an inorganic component alongside organic compounds like styrene (B11656) and 1,4-divinylbenzene (B89562) represents another avenue for sustainable material development. These hybrid materials can exhibit highly developed porous structures and have been tested as sorbents for removing organic compounds from aqueous solutions. researchgate.net Furthermore, the homogeneous transfer of cellulose (B213188) acetates, a biopolymer, with (3-isocyanatopropyl)this compound yields carbamates containing reactive ethoxysilane (B94302) moieties. These products can be shaped and crosslinked to form siloxane and silanol (B1196071) polymer networks, and by incorporating tetraethoxysilane (TEOS), novel silanized films can be prepared, showcasing the potential for bio-derived organic-inorganic hybrids. nih.gov
Bio-Inspired Materials and Biomedical Engineering Applications
This compound compounds are instrumental in the creation of bio-inspired materials and their application in biomedical engineering, leveraging their biocompatibility and ability to form stable interfaces with biological systems. Mesoporous silica nanoparticles (MSNs), often synthesized using alkoxysilanes like this compound, are recognized as promising nanocarriers in drug delivery systems due to their biocompatibility and tunable physicochemical properties. royalsocietypublishing.org Surface functionalization of MSNs with organic silanes such as (3-aminopropyl)this compound (APTES) enables the incorporation of specific functional groups, making MSNs versatile for targeted drug delivery and other biomedical tasks. royalsocietypublishing.org
Beyond drug delivery, this compound derivatives are used in tissue engineering and biosensing. For instance, silica particles modified with amino groups through APTES functionalization hold significant potential in biomedicine, allowing for the precise control of surface properties crucial for optimizing their performance. acs.orgnih.gov This includes their use as surface-enhanced Raman scattering (SERS) substrates when assembled with gold nanoparticles. acs.org In biosensor development, the silanization process with APTES on oxide surfaces is frequently employed for surface functionalization and bioreceptor immobilization, which is critical for achieving highly sensitive and selective biosensors. mdpi.comnih.gov An electrochemical biosensor based on human serum albumin/graphene oxide/APTES-modified indium tin oxide (ITO) electrodes has been developed for discriminating tryptophan enantiomers, highlighting the role of APTES in creating advanced biosensing platforms. sigmaaldrich.com
Furthermore, this compound-modified silica nanoparticles have been incorporated into epoxy coatings for anti-corrosion protection of zinc, demonstrating their utility in creating durable materials for various applications, including those where biocompatibility might be a consideration for certain medical devices or implants. researchgate.netdntb.gov.uaresearchgate.net The design of 3D amino-functionalized rice husk ash nano-silica/chitosan (B1678972)/alginate composites, where the nano-silica is functionalized with APTES, aims to improve the immobilization efficiency of enzymes like laccase by increasing ionic and hydrogen interactions between the enzyme and the support, showcasing its relevance in biocatalysis and potentially in bio-inspired systems. mdpi.com
Integration of this compound in Multifunctional Materials
The ability of this compound to participate in various chemical reactions makes it an ideal component for designing multifunctional materials, where a single material exhibits several desirable properties. This is often achieved through the formation of organic-inorganic hybrid materials. For example, the co-condensation of tetra-alkoxysilanes (like TEOS) with trialkoxyorganosilanes (such as this compound derivatives) in the presence of structure-directing agents allows for the creation of mesostructured silica phases with organic residues covalently linked to the pore walls. mdpi.com This enables the combination of the robustness of inorganic solids with the versatility of organic chemistry, leading to materials with tailored mechanical, optical, and textural properties. mdpi.commdpi.com
This compound-capped organic oligomers, such as poly(arylene ether ketone) (PEK) or poly(arylene ether sulfone) (PSF), can be incorporated with inorganic components like titanium alkoxide to produce new high-refractive-index organic/inorganic hybrid materials. These materials can be transparent, indicating a successful integration of the components and demonstrating the potential for advanced optical applications. acs.org
Moreover, the surface modification of materials like zeolite and kaolin (B608303) with (3-aminopropyl)this compound (APTES) can introduce active groups, allowing for the development of materials with enhanced adsorption, catalytic, or other functional properties. bas.bg This ability to introduce specific functional groups onto inorganic surfaces through silanization is a low-cost and effective method for tailoring material characteristics for diverse industrial applications, including coatings, adhesives, and sealants. made-in-china.combas.bg The use of this compound in these systems allows for the creation of composites with diminished permeability and enhanced barrier properties, further contributing to their multifunctional nature. researchgate.net
Q & A
Q. How can triethoxysilane derivatives be synthesized via hydrosilylation reactions, and what experimental parameters influence yield?
Hydrosilylation of this compound with alkenes or alkynes requires precise control of catalysts (e.g., Karstedt's catalyst) and reaction conditions. For example, maintaining temperatures below 80°C prevents side reactions like isomerization, while incremental addition of this compound over 45 minutes ensures controlled exotherms. Gas chromatography (GC) monitoring at timed intervals (e.g., 0, 15, 30, 60, 90 minutes) quantifies reaction progress, with final yields reaching up to 88.8% under optimized conditions .
Q. What analytical techniques validate the structural integrity of this compound-functionalized materials?
Nuclear magnetic resonance (NMR) spectroscopy confirms chemical bonding and purity, particularly for silane-grafted polymers (e.g., vinyl this compound-modified poly-α-olefin). X-ray photoelectron spectroscopy (XPS) detects surface functionalization, such as nitrogen signals from (3-aminopropyl)this compound (APTES) coatings, with peak deconvolution (e.g., C1s at 285.0 eV) verifying amino group presence .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Protective gear (gloves, goggles, masks) is mandatory due to this compound’s hydrolytic instability and potential skin irritation. Waste must be segregated and treated by certified facilities to prevent environmental release of ethanol and silanol byproducts .
Advanced Research Questions
Q. Why do discrepancies arise in catalytic efficiency during this compound-mediated hydrosilylation, and how can they be resolved?
Catalyst selection and reaction kinetics significantly impact outcomes. For instance, platinum(II) diene complexes (e.g., (3,5-tBu₂-catecholate)PtCOD) at 0.5 ppm Pt reduce isomerization byproducts compared to Karstedt’s catalyst. GC data (Table 5) shows 51.82% product yield at 90 minutes with Karstedt’s catalyst, while PtCOD achieves 88.8% under similar conditions. Kinetic modeling of temperature-dependent rate constants can optimize selectivity .
Q. How does pH influence the hydrolysis kinetics of triethoxysilanes, and what are the environmental implications?
Hydrolysis half-lives vary with pH: APTES hydrolyzes in 0.15 hours at pH 9 (24.7°C), producing ethanol and trisilanols. Rapid hydrolysis limits soil mobility, but silanol residues may accumulate in aquatic systems. Environmental fate studies require HPLC-MS to track degradation pathways and ecotoxicity assays .
Q. What methodologies assess the thermal stability of this compound-functionalized nanoporous materials?
Simultaneous thermogravimetry-differential scanning calorimetry (TG-DSC) quantifies decomposition temperatures and enthalpy changes. For APTES-functionalized zeolites, mass loss at 150–300°C correlates with silane degradation, while exothermic peaks indicate oxidative byproduct formation. Baseline correction and inert gas purging minimize artifacts .
Q. How can this compound grafting improve adhesive performance, and what mechanical tests validate these enhancements?
Grafting vinyl this compound (VTES) onto poly-α-olefin increases crosslinking density, enhancing bond strength and heat resistance (up to 200°C). Tensile shear tests (ASTM D1002) and dynamic mechanical analysis (DMA) measure modulus improvements, while FTIR confirms Si-O-C bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
